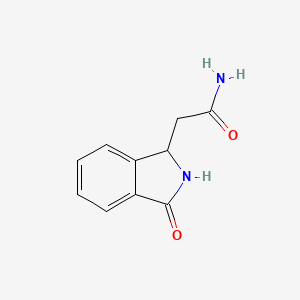

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide

Description

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is a heterocyclic acetamide derivative featuring an isoindolone core fused to an acetamide moiety. Its structure combines a bicyclic isoindol-1-one system with a terminal acetamide group, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors that recognize lactam or amide functionalities.

Propriétés

IUPAC Name |

2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(13)5-8-6-3-1-2-4-7(6)10(14)12-8/h1-4,8H,5H2,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEGLPHDCIMJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Analyse Des Réactions Chimiques

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities that make it useful in studying cellular processes and enzyme interactions.

Medicine: It has potential pharmacological applications, including anti-inflammatory and analgesic properties.

Industry: The compound is used in the development of new materials and chemical products.

Mécanisme D'action

The mechanism of action of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Indole/Indolone Cores

Several 2-oxoindoline derivatives from share structural motifs with the target compound. For example:

- Compound 15: 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide Substitution: A 5-methyl group on the indole ring and a phenylacetamide side chain.

- Compound IK : Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid

Table 1: Key Structural Differences in Indole/Indolone Analogues

Acetamide Derivatives with Heterocyclic Variations

Table 2: Heterocyclic Acetamide Derivatives

Substituent Effects on Physicochemical Properties

Activité Biologique

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is , with a molecular weight of approximately 177.18 g/mol. Its structure features an isoindole moiety linked to an acetamide group, which is essential for its biological activity.

Biological Activities

Research indicates that 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Anti-inflammatory Properties : The compound's structural similarity to tryptophan hints at possible anti-inflammatory effects. Interaction studies have indicated that it may inhibit proteins involved in inflammatory responses .

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management .

Synthesis Methods

The synthesis of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide typically involves the formation of an amide bond between an isoindole derivative and an acetamide. Common methods include:

- Dicyclohexylcarbodiimide (DCC) Coupling : This method activates the carboxylic acid group to form an acylating agent that reacts with the amino group of the isoindole derivative.

- One-Pot Reactions : Various one-pot reactions have been developed to streamline the synthesis process while maintaining yield and purity .

Case Study 1: Anticancer Potential

A study explored the cytotoxic effects of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide derivatives on human cancer cell lines. Results indicated that certain modifications to the isoindole structure enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of related compounds on α-glucosidase. Among the tested derivatives, some exhibited over 80% inhibition at specific concentrations, highlighting their potential as therapeutic agents for managing diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-indolin)-acetamide | Indole moiety | Anticancer and anti-inflammatory |

| 5-Fluoro-N-[2-(1H-benzimidazol-2-yl)ethyl]-benzamide | Fluorinated benzamide | Enhanced potency in biological assays |

| 6-Methyl-N-[2-(benzothiazolyl)-ethyl]acetamide | Benzothiazole moiety | Distinct pharmacological profile |

This table illustrates how structural variations influence biological activity, emphasizing the importance of chemical modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.